Antiviral agent 38

Beschreibung

Eigenschaften

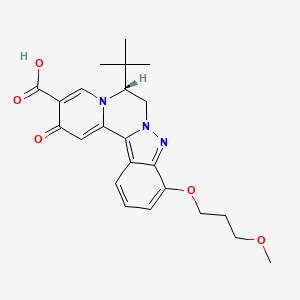

Molekularformel |

C23H27N3O5 |

|---|---|

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-7,10,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,5,11,13,15-hexaene-5-carboxylic acid |

InChI |

InChI=1S/C23H27N3O5/c1-23(2,3)19-13-26-21(16-11-17(27)15(22(28)29)12-25(16)19)14-7-5-8-18(20(14)24-26)31-10-6-9-30-4/h5,7-8,11-12,19H,6,9-10,13H2,1-4H3,(H,28,29)/t19-/m0/s1 |

InChI-Schlüssel |

RAHUCUNWBZUOGQ-IBGZPJMESA-N |

Isomerische SMILES |

CC(C)(C)[C@@H]1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |

Kanonische SMILES |

CC(C)(C)C1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Antiviral Agent 38, an Amantadine Analog Active Against Resistant Influenza A Virus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antiviral agent 38 (hereafter "Compound 38") is a novel amantadine analog demonstrating significant activity against strains of Influenza A virus (IAV) that exhibit resistance to classic M2 proton channel inhibitors like amantadine. The primary mechanism of resistance in circulating IAV strains is the S31N mutation in the M2 protein. While initial development efforts for amantadine analogs have focused on regaining inhibition of this M2-S31N channel, recent evidence indicates a paradigm shift in the mechanism of action for Compound 38. This agent does not function by inhibiting the M2-S31N proton channel. Instead, its antiviral activity against these resistant strains is attributed to the inhibition of hemagglutinin (HA)-mediated viral entry. This document provides an in-depth guide to the core mechanism of action of Compound 38, summarizing all available quantitative data, detailing key experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action

The antiviral activity of Compound 38 against amantadine-resistant IAV, particularly strains carrying the M2 S31N mutation, is not due to the inhibition of the M2 proton channel. Electrophysiological studies have demonstrated that even at high concentrations and after prolonged exposure, Compound 38 does not inhibit the proton currents of the M2-S31N channel.

Quantitative Data Summary

The following tables summarize the quantitative data reported for Compound 38's antiviral activity and target engagement.

| Table 1: Antiviral Efficacy of Compound 38 | |

| Assay Type | Value |

| H1N1 Pseudovirus Entry Inhibition (EC₅₀) | 16 µM |

| H1N1 Pseudovirus Entry Inhibition (EC₅₀) | 60 µM |

| Direct Virus Entry Inhibition (at 50 µM) | ~50% reduction after 5 min |

| Table 2: Target-Specific Activity of Compound 38 | |

| Target/Assay | Value |

| M2-S31N Channel Current Inhibition (at 100 µM) | No inhibition observed |

Detailed Experimental Protocols

Protocol: Pseudovirus Entry Assay

This assay quantifies the ability of a compound to inhibit the entry of a virus into host cells, mediated by a specific viral envelope protein (in this case, influenza HA). It utilizes a replication-incompetent murine leukemia virus (MLV) core, pseudotyped with influenza HA and neuraminidase (NA) proteins, and carrying a reporter gene (e.g., luciferase).

Methodology:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluence.

-

Compound Preparation: Compound 38 is serially diluted in appropriate cell culture medium to create a range of test concentrations.

-

Pre-incubation: The serially diluted compound is added to the MDCK cell monolayers and incubated for a specified period (e.g., 1-2 hours) at 37°C.

-

Infection: The pseudovirus preparation (MLV core with IAV HA/NA) is added to each well in the presence of the compound.

-

Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and expression of the reporter gene.

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to control wells (no compound). The half-maximal effective concentration (EC₅₀) is calculated by fitting the dose-response curve using non-linear regression.

Protocol: M2-S31N Proton Channel Electrophysiology Assay

This whole-cell patch-clamp technique directly measures the flow of protons (current) through the M2 ion channel expressed on the surface of a host cell, allowing for a direct assessment of channel inhibition.

Methodology:

-

Cell Preparation: tsA-201 cells are transiently transfected with plasmids expressing the M2-S31N protein and a fluorescent marker (e.g., GFP) to identify expressing cells.

-

Electrode Preparation: Glass micropipettes are pulled to create recording electrodes with a specific resistance and filled with an appropriate intracellular solution.

-

Patch-Clamp Recording: A single transfected cell is identified via fluorescence microscopy. A high-resistance "giga-seal" is formed between the electrode and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.

-

pH and Compound Application: The cell is held at a negative membrane potential (e.g., -40 mV). The extracellular solution is rapidly exchanged to a low pH solution (e.g., pH 5.5) to activate the M2 proton channel, resulting in an inward proton current.

-

Current Measurement: Inward currents are recorded by applying brief voltage pulses (e.g., 100-ms pulses to -80 mV every 4 seconds).

-

Inhibition Assessment: Once a stable, low pH-dependent current is established, the extracellular solution is exchanged for one containing low pH plus Compound 38 (e.g., 100 µM). The current is continuously recorded for an extended period (e.g., >30 minutes) to assess any inhibition.

-

Data Analysis: The recorded current over time is plotted. A lack of decrease in the inward current upon addition of the compound indicates no channel inhibition.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core mechanism of action and experimental logic for Compound 38.

In Vitro Antiviral Spectrum of Antiviral Agent 38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 38, also identified as compound 2.1-1 in patent literature, is a novel heterocyclic compound belonging to the fused indazole pyridone class. This technical guide provides a comprehensive overview of the currently available in vitro antiviral data for this compound, with a primary focus on its activity against Hepatitis B Virus (HBV). The information presented herein is intended to support further research and development of this and related compounds as potential therapeutics.

Core Focus: Anti-Hepatitis B Virus Activity

Current research indicates that the primary, and perhaps exclusive, in vitro antiviral activity of this compound is directed against the Hepatitis B Virus (HBV). There is no publicly available data to suggest a broad-spectrum antiviral effect against other viral families.

Quantitative Antiviral Data

| Compound | Cell Line | Parameter | Value |

| This compound | - | CC50 | 13.8 nM |

Note: The specific cell line used for this CC50 determination is not specified in the available public information. Further details are likely contained within patent WO2018198079A1.

Compounds within the broader class of fused indazole pyridones have demonstrated potent anti-HBV activity, with some derivatives showing IC50 values for the inhibition of HBV DNA replication in the micromolar to nanomolar range.

Experimental Protocols

The in vitro anti-HBV activity of fused indazole pyridone compounds, including presumably this compound, is typically assessed using established cell-based assay systems.

General Cell-Based Anti-HBV Assay

Objective: To determine the efficacy of a test compound in inhibiting HBV replication in a stable HBV-producing cell line.

Materials:

-

Cell Lines:

-

HepG2.2.15 cells: A human hepatoma cell line stably transfected with the HBV genome, constitutively producing HBV virions.

-

HepAD38 cells: A human hepatoma cell line where HBV replication is under the control of a tetracycline-repressible promoter.

-

-

Test Compound: this compound (or other fused indazole pyridone derivatives).

-

Control Compounds:

-

Positive control: An established anti-HBV drug (e.g., Lamivudine, Entecavir).

-

Negative control: Vehicle (e.g., DMSO).

-

-

Cell Culture Reagents: DMEM, FBS, antibiotics, etc.

-

Reagents for HBV DNA quantification: DNA extraction kits, qPCR reagents (primers and probes targeting the HBV genome).

-

Reagents for Cytotoxicity Assay: (e.g., MTT, MTS, or CellTiter-Glo).

Workflow:

Caption: General workflow for in vitro anti-HBV efficacy testing.

Detailed Steps:

-

Cell Seeding: Plate HepG2.2.15 or HepAD38 cells at an appropriate density in 96-well microplates and allow them to adhere overnight.

-

Compound Application: Prepare serial dilutions of this compound and control compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds.

-

Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of HBV replication (typically 6 to 9 days). The medium may be replaced with fresh compound-containing medium every 2-3 days.

-

Endpoint Analysis:

-

Antiviral Activity: Harvest the cell culture supernatant to measure extracellular HBV DNA or lyse the cells to measure intracellular HBV DNA. Purify the DNA and quantify the HBV genome copy number using quantitative real-time PCR (qPCR).

-

Cytotoxicity: In parallel plates seeded and treated under identical conditions, assess cell viability using a standard method such as the MTT or MTS assay.

-

-

Data Analysis:

-

EC50 Calculation: Plot the percentage of HBV DNA inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

CC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

-

Putative Mechanism of Action

While the specific molecular interactions of this compound have not been detailed in publicly accessible documents, compounds belonging to the fused indazole pyridone and related heteroaryldihydropyrimidine (HAP) classes are known to function as HBV capsid assembly modulators (CAMs) .

CAMs represent a class of antiviral agents that disrupt the proper formation of the viral capsid, a critical component for viral replication and stability. This disruption can occur through several mechanisms, including the induction of aberrant, non-functional capsid structures or the prevention of pregenomic RNA (pgRNA) encapsidation.

Caption: Putative mechanism of action of this compound as an HBV capsid assembly modulator.

The likely mechanism of action for this compound involves binding to the HBV core protein dimers, thereby interfering with the normal process of nucleocapsid formation. This leads to a non-productive infection and a reduction in the production of new infectious virions.

Conclusion

This compound is a potent anti-Hepatitis B Virus compound belonging to the fused indazole pyridone class. While a comprehensive public dataset on its in vitro antiviral spectrum is limited, its demonstrated low nanomolar cytotoxicity and the known anti-HBV activity of its chemical class make it a compound of significant interest for further investigation. The primary mechanism of action is likely the modulation of HBV capsid assembly. Further studies are required to fully elucidate its antiviral profile, specific molecular targets, and potential for therapeutic development. Researchers are encouraged to consult the primary patent literature (WO2018198079A1) for more detailed information.

In-Depth Technical Guide to Antiviral Agent 38: A Fused Indazole Pyridone Compound for Hepatitis B Virus Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 38 is a novel fused indazole pyridone compound with demonstrated in vitro activity against the Hepatitis B Virus (HBV). This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its synthesis and antiviral assessment are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the compound's likely mechanism of action within the context of the HBV replication cycle and associated host cell signaling pathways.

Chemical Structure and Properties

This compound is chemically known as (6R)-6-Tert-butyl-10-(3-methoxypropoxy)-dihydro-2-oxo-indazole carboxylic acid, with the alternative systematic name 2H-Pyrido[2',1':3,4]pyrazino[1,2-b]indazole-3-carboxylic acid, 6-(1,1-Dimethylethyl)-6,7-Dihydro-10-(3-methoxypropoxy)-2-oxo-, (6R)-.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2247932-38-1 | [1] |

| Molecular Formula | C₂₃H₂₇N₃O₅ | [1] |

| Molecular Weight | 425.48 g/mol | |

| Appearance | Solid powder | [1] |

| Solubility | DMSO: 11 mg/mL (25.85 mM) | [1] |

| SMILES | C(C)(C)(C)[C@H]1N2C(C3=C4C(=NN3C1)C(OCCCOC)=CC=C4)=CC(=O)C(C(O)=O)=C2 | [1] |

Biological Activity Against Hepatitis B Virus

This compound has been identified as a potent inhibitor of HBV replication in in vitro studies. Its primary application is in the research and development of novel therapeutics for chronic Hepatitis B infection.

Table 2: In Vitro Anti-HBV Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| HBV DNA Reduction | HepG2.2.15 | EC₅₀ | Data not publicly available | |

| Cytotoxicity | HepG2.2.15 | CC₅₀ | Data not publicly available |

Note: Specific EC₅₀ and CC₅₀ values are proprietary information contained within patent literature and are not publicly disclosed in the provided search results. The compound is described as having "antiviral activity" against HBV.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and antiviral evaluation of fused indazole pyridone compounds like this compound, based on standard practices in the field and information inferred from patent literature.

Synthesis of Fused Indazole Pyridone Compounds

The synthesis of the fused indazole pyridone core generally involves a multi-step process. A representative synthetic route is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Steps:

-

Condensation: A substituted indazole derivative is reacted with a pyridone precursor in a suitable solvent. The reaction conditions (temperature, catalyst) are optimized to facilitate the formation of an intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization reaction, often promoted by heat or a catalyst, to form the core tricyclic fused indazole pyridone structure.

-

Functionalization: The core structure is further modified to introduce the specific side chains (e.g., the tert-butyl and 3-methoxypropoxy groups) of this compound. This may involve alkylation or other standard organic chemistry transformations.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to yield the highly pure compound.

In Vitro Anti-HBV Assays

The antiviral activity of compounds like this compound is typically evaluated using cell-based assays that measure the inhibition of different stages of the HBV life cycle.

This assay utilizes a stable cell line (e.g., HepG2.2.15) that constitutively replicates HBV DNA.

Caption: Workflow for the HBV replicon assay to determine EC₅₀.

-

Cell Seeding: HepG2.2.15 cells are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound. A positive control (e.g., a known anti-HBV drug) and a negative control (vehicle) are included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound being refreshed periodically.

-

DNA Extraction and Quantification: Viral DNA is extracted from both the cell culture supernatant (extracellular virions) and the cell lysate (intracellular replicative intermediates). The amount of HBV DNA is quantified using quantitative PCR (qPCR).

-

Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve.

To assess the therapeutic window of the compound, a cytotoxicity assay is performed in parallel.

-

Cell Treatment: HepG2.2.15 cells (or a similar hepatocyte cell line) are treated with the same concentrations of this compound as in the antiviral assay.

-

Viability Measurement: After the incubation period, cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies metabolic activity.

-

Data Analysis: The half-maximal cytotoxic concentration (CC₅₀), the concentration at which the compound reduces cell viability by 50%, is determined. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Mechanism of Action and Signaling Pathways

The fused indazole pyridone scaffold of this compound suggests that it may act as a core protein allosteric modulator (CpAM) , also known as a capsid assembly modulator. CpAMs are a class of small molecules that bind to the HBV core protein (HBc), inducing a conformational change that disrupts the normal process of viral capsid assembly.[2][3][4][5][6]

There are two main classes of CpAMs:

-

Class I CpAMs (Capsid Assembly Accelerators): These molecules cause the rapid formation of empty, non-infectious capsids.

-

Class II CpAMs (Capsid Assembly Disruptors): These compounds lead to the formation of aberrant, non-capsid polymers of the core protein.

By interfering with capsid formation, this compound would inhibit the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for viral DNA replication. This ultimately leads to a reduction in the production of new infectious virions.

The HBV replication cycle is intricately linked with host cellular signaling pathways. While the direct interaction of this compound with these pathways is not yet elucidated, its effect on the viral life cycle can be contextualized within the broader signaling network.

Caption: The HBV replication cycle and the proposed target of this compound.

Conclusion

This compound represents a promising fused indazole pyridone compound for further investigation in the context of Hepatitis B Virus infection. Its presumed mechanism of action as a capsid assembly modulator places it in a class of anti-HBV agents with significant therapeutic potential. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel treatments for chronic Hepatitis B. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and precise molecular interactions.

References

- 1. admin.biosschina.com [admin.biosschina.com]

- 2. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]

- 4. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways | PLOS Pathogens [journals.plos.org]

- 5. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of Antiviral Agent 38 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antiviral agent 38, a novel fused indazole pyridone compound, has demonstrated notable activity against Hepatitis B Virus (HBV). This technical guide provides an in-depth analysis of the cellular pathways modulated by this agent, based on available data. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound against Hepatitis B Virus has been quantified through in vitro assays. The key metrics, including the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50), are summarized below. These values are crucial for assessing the agent's potency and therapeutic window.

| Compound | Antiviral Target | Assay System | EC50 (nM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | 3.1 | >100 | >32258 |

| Entecavir (Control) | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | 1.3 | >100 | >76923 |

Table 1: In vitro antiviral activity of this compound against HBV in HepG2.2.15 cells.

Core Signaling Pathway and Mechanism of Action

While the precise cellular signaling pathways directly modulated by this compound are not explicitly detailed in the available documentation, the primary mechanism of action is the inhibition of HBV replication. This is inferred from the experimental setup using the HepG2.2.15 cell line, which is a standard model for studying the viral life cycle. The high selectivity index suggests that the compound specifically targets a viral process with minimal impact on host cell viability. The logical workflow for assessing the antiviral activity is depicted below.

The inhibition of HBV DNA replication is a key indicator of the compound's effect. The potential cellular pathways involved could include those related to viral entry, transcription of viral genes, reverse transcription of pregenomic RNA, and assembly of new viral particles. However, without more specific experimental data, a definitive pathway cannot be pinpointed. The general antiviral mechanism is likely centered on the disruption of one or more of these viral life cycle stages.

Detailed Experimental Protocols

To ensure the transparency and reproducibility of the findings, the detailed methodologies for the key experiments are provided below.

In Vitro Anti-HBV Activity Assay

-

Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.

-

Cell Seeding: HepG2.2.15 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Compound Treatment: After 24 hours of incubation, the culture medium was replaced with fresh medium containing serial dilutions of this compound or the control compound, Entecavir.

-

Incubation: The treated cells were incubated for 8 days, with the medium and compounds being refreshed on the 4th day.

-

HBV DNA Quantification: On day 8, the cell culture supernatant was collected. HBV DNA was extracted and quantified using a real-time polymerase chain reaction (qPCR) assay.

-

EC50 Calculation: The concentration of the compound that inhibited HBV DNA replication by 50% (EC50) was calculated using a dose-response curve.

Cytotoxicity Assay

-

Cell Line and Seeding: HepG2.2.15 cells were seeded in 96-well plates as described for the anti-HBV activity assay.

-

Compound Treatment: Cells were treated with serial dilutions of this compound for 8 days.

-

Cell Viability Assessment: Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions.

-

CC50 Calculation: The concentration of the compound that reduced cell viability by 50% (CC50) was calculated from the dose-response curve.

Conclusion

This compound demonstrates potent and selective inhibition of Hepatitis B Virus replication in vitro. While the precise host cellular pathways affected by this compound require further elucidation, its primary mechanism of action is the disruption of the viral life cycle, likely at the stage of reverse transcription. The provided quantitative data and detailed experimental protocols offer a solid foundation for future research into this promising antiviral candidate. Further studies are warranted to fully characterize its interaction with viral and host cell proteins and to delineate the specific signaling cascades it may modulate.

Methodological & Application

Application Notes: Protocol for Using Antiviral Agent 38 in Cell Culture

Introduction

Antiviral Agent 38 is a novel synthetic compound demonstrating potent and broad-spectrum antiviral activity in preliminary screenings. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to evaluate the efficacy and cytotoxicity of this compound in a cell culture setting. The protocols outlined below cover essential procedures from initial cytotoxicity assessment to the determination of antiviral efficacy against various viruses. Adherence to these guidelines will ensure reproducible and reliable results.

Mechanism of Action

While the precise mechanism is under investigation, preliminary studies suggest that this compound may interfere with viral replication by targeting host cell factors.[1][2] A potential target is the p38 MAP kinase signaling pathway, which is known to be modulated by various viruses to facilitate their replication.[3][4] Antiviral agents that target host proteins can offer a broad range of antiviral effects.[1][2]

Key Experimental Protocols

Cytotoxicity Assay

A critical first step is to determine the concentration range at which this compound is toxic to the host cells. This is often expressed as the 50% cytotoxic concentration (CC50). A common method for this is the MTT or XTT assay, which measures cell viability.[5][6]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed host cells (e.g., Vero E6, Huh-7, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a complete culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| Vero E6 | >100 |

| Huh-7 | 85.2 |

| A549 | 92.5 |

Antiviral Activity Assay

Once the non-toxic concentration range is established, the antiviral efficacy can be determined. This is often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Common methods include plaque reduction assays and viral yield reduction assays.[7]

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Data Presentation: Antiviral Efficacy of this compound

| Virus | Host Cell | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | A549 | 5.8 | 15.9 |

| Dengue Virus (DENV-2) | Vero E6 | 8.2 | >12.2 |

| Hepatitis C Virus (HCV) | Huh-7 | 4.5 | 18.9 |

A Selectivity Index (SI) of 10 or greater is indicative of a potentially effective antiviral agent.[6][8]

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound inhibiting the p38 MAPK pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of this compound.

References

- 1. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]

- 2. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 activation and viral infection | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Human Coronaviruses by Combinations of Host-Targeted and Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plaque Reduction Assay to Determine Antiviral Activity of Agent 38

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.[1][2][3] This method assesses the ability of a therapeutic agent to inhibit the cytopathic effect of a virus, specifically its ability to form plaques in a monolayer of susceptible host cells.[1][2] Plaques are localized areas of cell death or lysis caused by viral replication, which appear as clear zones in a stained cell monolayer.[2][4] The reduction in the number of plaques in the presence of an antiviral agent is directly proportional to its inhibitory activity.[2] These application notes provide a detailed protocol for evaluating the efficacy of a novel "Antiviral Agent 38" using a plaque reduction assay.

Principle of the Assay

A confluent monolayer of host cells is infected with a known concentration of a virus that forms plaques.[1] In parallel, identical cell monolayers are infected with the same amount of virus that has been pre-incubated with serial dilutions of the investigational antiviral agent. After an incubation period that allows for viral entry and replication, the cells are covered with a semi-solid overlay medium (e.g., agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.[1][3] Following a further incubation period, the cells are fixed and stained, allowing for the visualization and counting of plaques. The concentration of the antiviral agent that reduces the number of plaques by 50% (PRNT50 or IC50) is then determined, providing a quantitative measure of its antiviral potency.[1][5]

Materials and Reagents

| Category | Item | Specifications |

| Cells & Virus | Susceptible Host Cell Line | e.g., Vero, MRC-5, BHK-21[6] |

| Virus Stock | Titered and stored at -80°C | |

| Media & Reagents | Growth Medium | e.g., DMEM, MEM supplemented with 5-10% FBS[5] |

| Infection Medium | Serum-free or low-serum medium | |

| This compound | Stock solution of known concentration | |

| Overlay Medium | 0.4% - 2% Agarose or Methylcellulose in medium[5][7] | |

| Staining Solution | 0.8% Crystal Violet in 50% ethanol[5] or Neutral Red[6] | |

| Fixative | 10% Formalin in PBS[5] | |

| Phosphate-Buffered Saline (PBS) | Sterile | |

| Labware | 6-well or 24-well tissue culture plates[2][5] | Sterile |

| Serological pipettes | Sterile, various sizes | |

| Micropipettes and tips | Sterile | |

| 1.5 mL microcentrifuge tubes | Sterile | |

| Equipment | Biosafety Cabinet (Class II) | |

| CO2 Incubator | 37°C, 5% CO2 | |

| Inverted Microscope | ||

| Water bath | ||

| Refrigerator & -20°C/-80°C Freezers | ||

| Centrifuge |

Experimental Protocol

Day 1: Cell Seeding

-

Culture the appropriate host cells in growth medium until they reach approximately 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh growth medium, and perform a cell count.

-

Seed the cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the following day.[5]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Virus Infection and Treatment

-

Preparation of Antiviral Agent Dilutions: Prepare serial dilutions of this compound in infection medium. The concentration range should be selected based on any preliminary cytotoxicity or activity data. A common approach is to use two-fold or ten-fold serial dilutions.

-

Preparation of Virus Inoculum: Dilute the virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.[2][5]

-

Virus-Drug Incubation: In sterile microcentrifuge tubes, mix equal volumes of the diluted virus and each dilution of this compound.[8] Also, prepare a virus control (virus mixed with infection medium without the agent) and a cell control (infection medium only).

-

Incubate the virus-drug mixtures for 1 hour at 37°C to allow the agent to neutralize the virus.[2]

-

Cell Infection: Aspirate the growth medium from the confluent cell monolayers.

-

Inoculate the cells with the virus-drug mixtures (and controls) in triplicate.[5] Use a sufficient volume to cover the monolayer (e.g., 0.2 mL for a 24-well plate).[5]

-

Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.

Day 2: Agarose Overlay

-

During the virus adsorption period, prepare the agarose overlay. Melt a sterile 2X concentrated overlay medium and a sterile solution of low-melting-point agarose (e.g., 0.8% for a 0.4% final concentration) and equilibrate both to 42-45°C in a water bath.[9]

-

Just before use, mix equal volumes of the 2X medium and the melted agarose.

-

Carefully aspirate the virus inoculum from the cell monolayers.

-

Gently add the warm agarose overlay to each well (e.g., 1.5 mL for a 24-well plate).[5] Pipette down the side of the well to avoid disturbing the cell monolayer.

-

Allow the overlay to solidify at room temperature for 15-20 minutes.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).[2][5]

Day 5-12: Plaque Visualization and Counting

-

Fixation: Once plaques are visible, fix the cells by adding 10% formalin to each well and incubating for at least 2 hours at room temperature.

-

Staining: Gently remove the agarose plugs. This can be done by carefully running a spatula around the edge of the well and lifting the plug. Wash the monolayer with PBS.

-

Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

-

Carefully remove the stain and wash the wells with water until the plaques are clearly visible against a stained background.

-

Allow the plates to air dry in an inverted position.

-

Plaque Counting: Count the number of plaques in each well. An automated imager or manual counting can be used.[4]

Data Presentation and Analysis

The number of plaques for each concentration of this compound is recorded and used to calculate the percentage of plaque reduction compared to the virus control.

Table 1: Raw Plaque Counts

| This compound Conc. (µM) | Replicate 1 (PFU) | Replicate 2 (PFU) | Replicate 3 (PFU) | Mean PFU | Std. Dev. |

| 0 (Virus Control) | 85 | 92 | 88 | 88.3 | 3.5 |

| 0.1 | 78 | 81 | 75 | 78.0 | 3.0 |

| 1 | 55 | 60 | 58 | 57.7 | 2.5 |

| 10 | 23 | 28 | 25 | 25.3 | 2.5 |

| 100 | 5 | 8 | 6 | 6.3 | 1.5 |

| 1000 | 0 | 0 | 0 | 0.0 | 0.0 |

| Cell Control | 0 | 0 | 0 | 0.0 | 0.0 |

Table 2: Calculation of Plaque Reduction

| This compound Conc. (µM) | Mean PFU | % Plaque Reduction |

| 0 (Virus Control) | 88.3 | 0% |

| 0.1 | 78.0 | 11.7% |

| 1 | 57.7 | 34.7% |

| 10 | 25.3 | 71.3% |

| 100 | 6.3 | 92.9% |

| 1000 | 0.0 | 100% |

Formula for % Plaque Reduction: % Reduction = [1 - (Mean PFU in test well / Mean PFU in virus control well)] * 100

The 50% inhibitory concentration (IC50) is then calculated by plotting the % plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[5]

Experimental Workflow Diagram

Caption: Workflow of the Plaque Reduction Assay.

Signaling Pathway Diagram

As "this compound" is a hypothetical compound, its mechanism of action and the specific signaling pathways it may target are unknown. The plaque reduction assay is a phenotypic assay that measures the overall outcome of viral inhibition, which could occur at any stage of the viral life cycle.

Caption: Potential targets for this compound.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. sitesv2.anses.fr [sitesv2.anses.fr]

Application Notes and Protocols for In Vivo Experimental Design Using AV-p38i-38, a Novel p38 MAPK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AV-p38i-38 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical component of the cellular response to stress and has been implicated in the replication cycle of several viruses.[1][2] Inhibition of this pathway represents a promising host-targeted antiviral strategy. These application notes provide a comprehensive guide for the in vivo evaluation of AV-p38i-38, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental frameworks.

Mechanism of Action:

AV-p38i-38 targets the host cell's p38 MAPK pathway, which can be activated by viral infection. By inhibiting p38, AV-p38i-38 is hypothesized to interfere with viral replication and modulate the host's inflammatory response.[2] The antiviral effect of p38 inhibition can be independent of the Janus kinase-STAT pathway, a common antiviral signaling cascade.[1]

Signaling Pathway Diagram:

Caption: Simplified p38 MAPK signaling pathway during viral infection and the inhibitory action of AV-p38i-38.

Experimental Protocols

Murine Model of Influenza A Virus (IAV) Infection

This protocol describes the evaluation of AV-p38i-38's efficacy in a lethal mouse model of IAV infection.

Experimental Workflow Diagram:

Caption: General workflow for in vivo efficacy testing of AV-p38i-38 in a murine IAV infection model.

Materials:

-

6-8 week old female BALB/c mice

-

Mouse-adapted Influenza A virus (e.g., A/PR/8/34 H1N1)

-

AV-p38i-38 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Vehicle control

-

Positive control antiviral (e.g., Oseltamivir)

-

Anesthesia (e.g., isoflurane)

-

Sterile PBS

Procedure:

-

Acclimatization: House mice in BSL-2 conditions for 7 days prior to the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):

-

Group 1: Vehicle Control

-

Group 2: AV-p38i-38 (Low Dose, e.g., 10 mg/kg)

-

Group 3: AV-p38i-38 (High Dose, e.g., 50 mg/kg)

-

Group 4: Positive Control (e.g., Oseltamivir, 10 mg/kg)

-

-

Infection: Lightly anesthetize mice and intranasally infect with a lethal dose (e.g., 5x LD50) of IAV in 50 µL of sterile PBS.

-

Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours). Administer AV-p38i-38, vehicle, or positive control via oral gavage twice daily for 5-7 days.

-

Monitoring: Record body weight and survival daily for 14-21 days. Euthanize mice that lose more than 25-30% of their initial body weight.

-

Sample Collection (Satellite Group): For mechanistic studies, include satellite groups (n=5 per group) to be euthanized at a specific time point (e.g., day 5 post-infection).

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis.

-

Harvest lungs for viral load titration and histopathology.

-

-

Analysis:

-

Viral Load: Determine viral titers in lung homogenates using a plaque assay or TCID50 assay on MDCK cells.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BAL fluid using ELISA.

-

Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E to assess lung inflammation and damage.

-

Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of AV-p38i-38.

Procedure:

-

Dosing: Administer a single dose of AV-p38i-38 to healthy, non-infected mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability calculation).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process blood to obtain plasma and store at -80°C.

-

Bioanalysis: Quantify the concentration of AV-p38i-38 in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Acute Toxicity Study

This protocol is designed to assess the short-term toxicity of AV-p38i-38.

Procedure:

-

Dosing: Administer single, escalating doses of AV-p38i-38 to different groups of healthy mice. Include a high dose that is a multiple of the anticipated efficacious dose.

-

Observation: Monitor animals for 14 days for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect major organs for histopathological examination to identify any treatment-related changes.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Efficacy of AV-p38i-38 in IAV-Infected Mice

| Treatment Group | Mean Body Weight Loss (%) at Day 7 | Survival Rate (%) at Day 14 | Lung Viral Titer (log10 TCID50/g) at Day 5 |

| Vehicle Control | 22.5 ± 3.1 | 10 | 6.8 ± 0.5 |

| AV-p38i-38 (10 mg/kg) | 15.2 ± 2.5 | 60 | 5.1 ± 0.7 |

| AV-p38i-38 (50 mg/kg) | 8.9 ± 1.9 | 90 | 3.5 ± 0.6 |

| Oseltamivir (10 mg/kg) | 9.5 ± 2.1 | 90 | 3.8 ± 0.5 |

| Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |

Table 2: Key Pharmacokinetic Parameters of AV-p38i-38 in Mice

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | 1250 | 2500 |

| Tmax (hr) | 1.0 | 0.25 |

| AUC0-inf (ng*hr/mL) | 4500 | 1500 |

| T1/2 (hr) | 3.5 | 3.2 |

| Bioavailability (%) | 30 | - |

Table 3: Summary of Acute Toxicity Findings for AV-p38i-38

| Dose (mg/kg) | Mortality | Clinical Signs | Gross Necropsy Findings |

| 50 | 0/10 | None observed | No significant findings |

| 250 | 0/10 | None observed | No significant findings |

| 1000 | 0/10 | Mild, transient lethargy | No significant findings |

| LD50 (mg/kg) | >1000 |

Disclaimer: The protocols and data presented are exemplary and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the characteristics of the antiviral agent under investigation. Preclinical development should always include comprehensive safety and toxicology studies.[3]

References

- 1. Involvement of p38 signaling pathway in interferon-alpha-mediated antiviral activity toward hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Antiviral Agent 38 in Animal Models of Viral Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antiviral Agent 38 is a novel small molecule inhibitor currently under investigation for its broad-spectrum antiviral activity. These application notes provide a summary of its efficacy in animal models of viral infection and detailed protocols for its use in a research setting. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Most antiviral drugs work by interfering with viral nucleic acid synthesis or regulation.[1] These drugs are often nucleic acid analogues that disrupt RNA and DNA production.[1] Other mechanisms include blocking viral entry into host cells or preventing the virus from uncoating.[1] Some viruses have unique metabolic pathways that can be targeted by specific drugs.[1]

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in rodent models of influenza A virus and picornavirus infections. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Mouse Model of Influenza A (H1N1) Infection

| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (log10 PFU/g) on Day 4 Post-Infection | Survival Rate (%) on Day 14 Post-Infection |

| Vehicle Control | - | 6.8 ± 0.5 | 20 |

| This compound | 10 | 4.2 ± 0.7 | 60 |

| This compound | 25 | 2.5 ± 0.4 | 90 |

| Oseltamivir | 20 | 2.8 ± 0.6 | 90 |

Table 2: Efficacy of this compound in a Rat Model of Poliovirus Infection

| Treatment Group | Dose (mg/kg/day) | Mean Viral Load in Spinal Cord (log10 copies/g) on Day 7 Post-Infection | Clinical Score (Mean ± SD) on Day 10 Post-Infection |

| Vehicle Control | - | 8.2 ± 0.6 | 4.5 ± 0.5 |

| This compound | 20 | 5.1 ± 0.8 | 2.1 ± 0.7 |

| This compound | 50 | 3.4 ± 0.5 | 1.2 ± 0.4 |

| Pleconaril | 50 | 3.9 ± 0.7 | 1.5 ± 0.6 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models.

Protocol 1: Evaluation of Antiviral Efficacy in a Mouse Model of Influenza A Virus Infection

1. Animal Model:

-

Use 6-8 week old female BALB/c mice.

-

House animals in BSL-2 containment facilities.

-

Acclimatize mice for at least 7 days before the experiment.

2. Virus Strain:

-

Influenza A/Puerto Rico/8/1934 (H1N1) strain.

-

Prepare viral stocks in Madin-Darby Canine Kidney (MDCK) cells.

-

Determine the 50% lethal dose (LD50) in pilot studies.

3. Experimental Groups:

-

Group 1: Vehicle control (e.g., PBS or a suitable vehicle for the antiviral agent).

-

Group 2: this compound (low dose, e.g., 10 mg/kg/day).

-

Group 3: this compound (high dose, e.g., 25 mg/kg/day).

-

Group 4: Positive control (e.g., Oseltamivir at an effective dose).

4. Infection and Treatment:

-

Anesthetize mice lightly with isoflurane.

-

Intranasally infect mice with 10x LD50 of the H1N1 virus in 50 µL of sterile PBS.

-

Begin treatment 4 hours post-infection.

-

Administer this compound or vehicle orally once daily for 5 days.

5. Monitoring and Endpoints:

-

Monitor body weight and clinical signs of illness daily for 14 days.

-

Euthanize a subset of mice (n=5 per group) on day 4 post-infection to collect lung tissue for viral load determination.

-

Determine lung viral titers by plaque assay on MDCK cells.

-

Observe the remaining mice for 14 days to determine the survival rate.

Protocol 2: Pharmacokinetic Study of this compound in Rats

1. Animal Model:

-

Use male Sprague-Dawley rats (250-300g).

-

Cannulate the jugular vein for serial blood sampling.

2. Drug Administration:

-

Administer a single dose of this compound intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg).

3. Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma and store at -80°C until analysis.

4. Bioanalysis:

-

Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using appropriate software.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical mechanism of action for this compound, a host-factor inhibitor.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo efficacy studies of antiviral agents.

Logical Relationship Diagram

References

Application Notes and Protocols for the Detection of Antiviral Agent 38 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 38, identified as (6R)-6-Tert-butyl-10-(3-methoxypropoxy)-dihydro-2-oxo-indazole carboxylic acid, is a potent compound with demonstrated activity against the Hepatitis B virus (HBV).[1][2][3] Its molecular formula is C23H27N3O5 and it has a molecular weight of 425.48 g/mol .[2][4] As with any therapeutic candidate, reliable and sensitive methods for its quantification in biological matrices are crucial for pharmacokinetic studies, efficacy assessment, and overall drug development.

This document provides detailed application notes and protocols for the detection of this compound in biological samples. While specific validated methods for this particular compound are not yet publicly available, the following protocols are based on established and widely used techniques for the quantification of small molecule antiviral drugs in biological fluids and tissues.[5][6] These methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offer the sensitivity and selectivity required for bioanalytical studies.[7][8]

General Workflow for Antiviral Drug Detection

The process of detecting and quantifying an antiviral agent like this compound in biological samples typically follows a standardized workflow. This ensures accuracy, reproducibility, and minimizes interference from the sample matrix.

References

- 1. This compound | Antiviral | TargetMol [targetmol.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. This compound - Immunomart [immunomart.org]

- 4. glpbio.com [glpbio.com]

- 5. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Analytical Methodologies for Determination of Anti-Viral COVID-19 Drugs: A Review [eajbsc.journals.ekb.eg]

- 8. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols: Evaluating Antiviral Agent 38 in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Antiviral Agent 38," a novel compound for Hepatitis B Virus (HBV) research, in combination with other antiviral drugs. The following sections outline the rationale for combination therapy, methodologies for assessing synergy and antiviral activity, and a hypothetical framework for data interpretation.

Introduction to Antiviral Combination Therapy

The use of multiple antiviral agents with different mechanisms of action is a cornerstone of modern antiviral therapy, particularly for chronic infections like Hepatitis B.[1][2] The primary goals of combination therapy are to enhance antiviral efficacy, reduce the likelihood of developing drug-resistant viral strains, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.[3][4] Successful combination therapies for viruses such as HIV and HCV have transformed patient outcomes by achieving sustained viral suppression.[2] This document will guide researchers in applying these principles to the investigation of this compound.

Hypothetical Profile of this compound

For the purpose of these protocols, we will assume a hypothetical mechanism of action for this compound. "this compound" is a potent, orally bioavailable inhibitor of HBV capsid assembly.[5][6][7] Capsid assembly modulators (CAMs) are a class of antiviral compounds that disrupt the formation of the viral nucleocapsid, a critical step in the HBV replication cycle. This disruption can lead to the formation of non-infectious viral particles and a reduction in viral DNA production.

Experimental Evaluation of this compound in Combination

This section provides detailed protocols for the in vitro assessment of this compound in combination with a hypothetical second antiviral agent, "Compound Y," which we will define as an inhibitor of the viral polymerase (a common target for anti-HBV drugs).

Table 1: Summary of Hypothetical Antiviral Agents

| Compound | Target | Mechanism of Action | EC50 (in vitro) | CC50 (in vitro) |

| This compound | HBV Core Protein | Capsid Assembly Modulator | 10 nM | > 10 µM |

| Compound Y | HBV Polymerase | Reverse Transcriptase Inhibitor | 25 nM | > 20 µM |

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol determines the nature of the interaction between this compound and Compound Y (synergistic, additive, or antagonistic).

Materials:

-

Hepatoma cell line permissive for HBV replication (e.g., HepG2.2.15)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Compound Y (stock solution in DMSO)

-

96-well cell culture plates

-

Reagents for quantifying HBV DNA (e.g., qPCR primers and probes)

-

Cytotoxicity assay reagents (e.g., CellTiter-Glo®)

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.

-

Drug Dilution Matrix: Prepare serial dilutions of this compound and Compound Y in cell culture medium. A typical 8x8 matrix would cover a range of concentrations above and below the individual EC50 values.

-

Drug Administration: Remove the existing medium from the cells and add the medium containing the drug combinations. Include wells with single agents and no-drug controls.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

Endpoint Analysis:

-

Antiviral Activity: Harvest the cell culture supernatant and quantify the amount of extracellular HBV DNA using qPCR.

-

Cytotoxicity: Measure cell viability in a parallel plate using a suitable cytotoxicity assay.

-

-

Data Analysis: Calculate the percent inhibition of HBV replication for each drug combination relative to the no-drug control. Analyze the data using synergy software (e.g., MacSynergy™) to generate a synergy score.

Table 2: Hypothetical Synergy Data for this compound and Compound Y

| Combination | Concentration Range | Synergy Score (Chou-Talalay CI) | Interpretation |

| This compound + Compound Y | 0.1x - 10x EC50 | < 0.9 | Synergistic |

Note: The Chou-Talalay Combination Index (CI) is a common method for quantifying drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Plaque Reduction Assay for Combination Efficacy

This assay provides a functional measure of the inhibition of infectious virus production.

Materials:

-

Permissive cell line for HBV infection (e.g., HepG2-NTCP)

-

HBV inoculum

-

Overlay medium (e.g., containing carboxymethylcellulose)

-

This compound and Compound Y

-

Fixative (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Methodology:

-

Cell Seeding: Seed HepG2-NTCP cells in 6-well plates and grow to confluence.

-

Infection: Infect the cells with a known titer of HBV for 16-24 hours.

-

Drug Treatment: Remove the inoculum and overlay the cells with medium containing the desired concentrations of this compound, Compound Y, or the combination.

-

Incubation: Incubate the plates for 10-14 days to allow for plaque formation.

-

Staining: Fix the cells and stain with crystal violet.

-

Quantification: Count the number of plaques in each well. Calculate the percent plaque reduction compared to the untreated control.

Visualization of Pathways and Workflows

Diagram 1: Hypothetical HBV Replication Cycle and Drug Targets

Caption: Hypothetical targets of this compound and Compound Y in the HBV replication cycle.

Diagram 2: Experimental Workflow for Combination Drug Screening

Caption: A streamlined workflow for evaluating the combination potential of a novel antiviral agent.

Conclusion and Future Directions

The protocols and frameworks outlined in these application notes provide a robust starting point for the preclinical evaluation of this compound in combination with other anti-HBV agents. Positive in vitro synergy and efficacy data would warrant further investigation, including studies to understand the molecular basis of the synergistic interaction and in vivo studies in animal models of HBV infection to assess the therapeutic potential of the combination. The ultimate goal is to develop more effective and durable treatment regimens for patients with chronic Hepatitis B.

References

- 1. drugs.com [drugs.com]

- 2. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Antiviral | TargetMol [targetmol.com]

- 7. This compound - Immunomart [immunomart.org]

Application Notes and Protocols for Lentiviral Transduction with Antiviral Agent 38

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are potent tools for gene delivery in a wide array of research and therapeutic applications due to their ability to transduce both dividing and non-dividing cells, leading to stable, long-term transgene expression.[1][2][3][4] However, the efficiency of lentiviral transduction can be hampered by the innate antiviral responses of host cells.[5] Antiviral Agent 38 is a novel small molecule designed to suppress these cellular defense mechanisms, thereby enhancing the efficiency of lentiviral-mediated gene transfer. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in lentiviral transduction experiments.

Mechanism of Action

This compound is hypothesized to function by inhibiting key components of the cellular innate immune response that are known to restrict lentiviral transduction.[5] While the precise molecular targets are under continued investigation, preliminary data suggests that this compound may interfere with intracellular pattern recognition receptors (PRRs) that detect viral components and initiate downstream antiviral signaling cascades. By dampening these responses, this compound facilitates more efficient viral entry, reverse transcription, and integration of the lentiviral genome.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Table 1: Optimal Concentration of this compound for Enhanced Lentiviral Transduction

| This compound Concentration (µM) | Transduction Efficiency (% GFP+ Cells) | Cell Viability (%) |

| 0 (Control) | 35 ± 4.2 | 100 |

| 1 | 48 ± 5.1 | 99 ± 1.5 |

| 5 | 75 ± 6.8 | 98 ± 2.1 |

| 10 | 88 ± 7.3 | 95 ± 3.4 |

| 25 | 92 ± 5.9 | 85 ± 5.6 |

| 50 | 91 ± 6.2 | 65 ± 8.9 |

Data are presented as mean ± standard deviation from three independent experiments in HEK293T cells.

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | CC50 (µM) |

| HEK293T | > 100 |

| HeLa | 85.2 |

| Jurkat | 78.5 |

| Primary Human T-cells | 65.3 |

CC50 (50% cytotoxic concentration) was determined after 72 hours of continuous exposure to this compound.

Table 3: Effect of this compound on Lentiviral Titer

| Treatment | Functional Titer (TU/mL) |

| No Agent | 1.2 x 10^7 |

| This compound (10 µM) | 4.5 x 10^7 |

Functional titer was determined by transducing HEK293T cells and quantifying GFP-positive colonies.

Experimental Protocols

General Lentiviral Transduction Protocol with this compound

This protocol outlines the steps for transducing adherent cells with lentiviral particles in the presence of this compound.

Materials:

-

Target cells

-

Complete cell culture medium

-

Lentiviral particles (e.g., expressing a gene of interest and a fluorescent reporter like GFP)

-

This compound (stock solution in DMSO)

-

Polybrene (stock solution, 8 mg/mL)

-

96-well or 24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: The day before transduction, seed target cells in a tissue culture plate at a density that will result in 50-70% confluency on the day of transduction.

-

Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium. For each well, mix complete culture medium with the desired concentration of this compound (e.g., 10 µM) and Polybrene to a final concentration of 8 µg/mL.

-

Note: Some cell types, such as primary neurons, may be sensitive to Polybrene. For such cells, the use of Polybrene should be optimized or omitted.[6]

-

-

Transduction: a. Remove the old medium from the cells. b. Add the prepared transduction medium containing this compound and Polybrene to the cells. c. Add the appropriate amount of lentiviral particles to achieve the desired multiplicity of infection (MOI). Gently swirl the plate to mix.[7]

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

-

Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete culture medium.

-

Analysis: Continue to culture the cells for another 48-72 hours before analyzing transduction efficiency (e.g., by flow cytometry for GFP expression) or proceeding with downstream applications such as drug selection.

Cytotoxicity Assay for this compound

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Addition: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound and determine the CC50 using a non-linear regression curve fit.[8]

Lentiviral Titer Determination with this compound

This protocol details the determination of the functional titer of a lentiviral stock in the presence of this compound.

Materials:

-

HEK293T cells

-

Complete cell culture medium

-

Lentiviral stock (serial dilutions)

-

This compound (at optimal concentration, e.g., 10 µM)

-

Polybrene (8 µg/mL final concentration)

-

24-well tissue culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate and incubate overnight.

-

Transduction: Prepare serial dilutions of the lentiviral stock. Add the diluted virus to the cells in the presence of 10 µM this compound and 8 µg/mL Polybrene.

-

Incubation and Medium Change: Incubate for 24 hours, then replace the medium with fresh complete medium.

-

Analysis: After 72 hours post-transduction, determine the percentage of GFP-positive cells in a well with a low enough percentage (e.g., 1-20%) to ensure that most positive cells are the result of a single transduction event.

-

Titer Calculation: Calculate the functional titer (Transducing Units per mL, TU/mL) using the following formula:

-

Titer (TU/mL) = (Number of cells at transduction * % GFP-positive cells / 100) / Volume of virus (mL)

-

Visualizations

Caption: Experimental workflow for lentiviral transduction with this compound.

Caption: Hypothesized signaling pathway inhibited by this compound.

References

- 1. Production and titration of lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]

- 5. Host Cell Restriction Factors Blocking Efficient Vector Transduction: Challenges in Lentiviral and Adeno-Associated Vector Based Gene Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cd-genomics.com [cd-genomics.com]

- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the solubility of Antiviral agent 38 for in vitro assays

Technical Support Center: Antiviral Agent 38

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q2: I observed precipitation when diluting my DMSO stock solution into aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[1][3] This occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. Here are several strategies to address this:

-

Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells.[2][4][5] For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cellular toxicity.[2][5][6][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]

-

Use a Co-solvent System: A co-solvent can help increase the solubility of a drug in an aqueous solution.[9][10] You can try preparing an intermediate dilution of your DMSO stock into a co-solvent like PEG 400 before the final dilution into the aqueous buffer.[11]

-

Employ Solubilizing Excipients: Excipients like cyclodextrins can encapsulate the hydrophobic drug, increasing its aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro assays.[12]

-

Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Perform serial dilutions to gradually decrease the solvent concentration, which can help keep the compound in solution.[8]

dot graph TD { bgcolor="#FFFFFF" node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Troubleshooting workflow for precipitation issues.

Q3: What are the most effective methods for enhancing the aqueous solubility of this compound?

A3: Several techniques can enhance the solubility of poorly soluble drugs like this compound.[15][16][17] The optimal method may depend on your specific assay requirements.

-

Co-solvents: Using water-miscible organic solvents such as polyethylene glycol (PEG) can increase solubility.[9][11]

-

Cyclodextrins: These cyclic oligosaccharides form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[12][13][14][18]

-

Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state, which can improve dissolution rates.[15][16][19] This is more common for oral formulations but can be adapted for preparing stock solutions.

The following table summarizes the solubility of this compound using different methods.

| Solvent System | Achieved Solubility of this compound (µg/mL) | Final Conc. of Excipient in Assay |

| Assay Buffer (PBS, pH 7.4) | < 0.1 | N/A |

| Assay Buffer + 0.5% DMSO | 5 | 0.5% |

| Assay Buffer + 0.5% DMSO + 5% PEG 400 | 25 | 5% |

| Assay Buffer + 10mM HP-β-CD | 50 | 10mM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound.

-

Weigh the Compound: Accurately weigh 5 mg of this compound (MW: 450.5 g/mol ) using a calibrated analytical balance.

-

Add Solvent: Add 1.11 mL of 100% DMSO to the vial containing the compound.

-

Dissolve: Vortex the solution for 2-3 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Using HP-β-Cyclodextrin to Improve Aqueous Solubility

This protocol describes how to prepare a solution of this compound complexed with HP-β-CD.

-

Prepare HP-β-CD Solution: Prepare a 20 mM solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS).

-

Add Drug to CD Solution: Add the required amount of solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

-

Complexation: Mix the solution by rotating it overnight at room temperature. This allows for the formation of the drug-cyclodextrin inclusion complex.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in the assay.

-

Usage: Use the clear filtrate as your working solution. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiment.

Signaling Pathway Context

This compound is a potent inhibitor of a hypothetical viral protease, "V-Protease," which is essential for viral maturation. For the agent to be effective, it must be in a soluble form to access the active site of the enzyme within the host cell. Poor solubility can lead to an underestimation of the compound's potency in in vitro assays.

References

- 1. researchgate.net [researchgate.net]

- 2. btsjournals.com [btsjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]